

Application of OSK-1 in Disease Modeling and Drug Screening

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Compound of Interest

Compound Name: OSK-1

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For Researchers, Scientists, and Drug Development Professionals

The term "**OSK-1**" can refer to several distinct biological entities, each with significant applications in disease modeling and drug screening. This document provides detailed application notes and protocols for three such entities: OSK1, a peptide toxin targeting potassium channels; OSK, an acronym for the transcription factors Oct4, Sox2, and Klf4 used in cellular reprogramming; and ASK1 (Apoptosis Signal-Regulating Kinase 1) and OSR1 (Oxidative Stress Responsive 1), key kinases in stress-response pathways.

Part 1: OSK1 Peptide as a Potassium Channel Blocker

The peptide toxin OSK1, isolated from scorpion venom, is a potent blocker of several types of potassium channels. Its high affinity and selectivity for specific channel subtypes make it a valuable tool for studying the physiological roles of these channels and for screening for novel therapeutic agents that target them.

Quantitative Data: OSK1 Inhibition of Potassium Channels

Channel Subtype	IC50 (nM)	Cell Line	Reference
Kv1.1	0.6	CHO cells	[1]
Kv1.2	5.4	CHO cells	[1]
Kv1.3	0.014	Human CD4 T cells	[1]
KCa3.1	225	CHO cells	[1]

Experimental Protocols

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of OSK1 on voltage-gated potassium channels (e.g., Kv1.3) expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

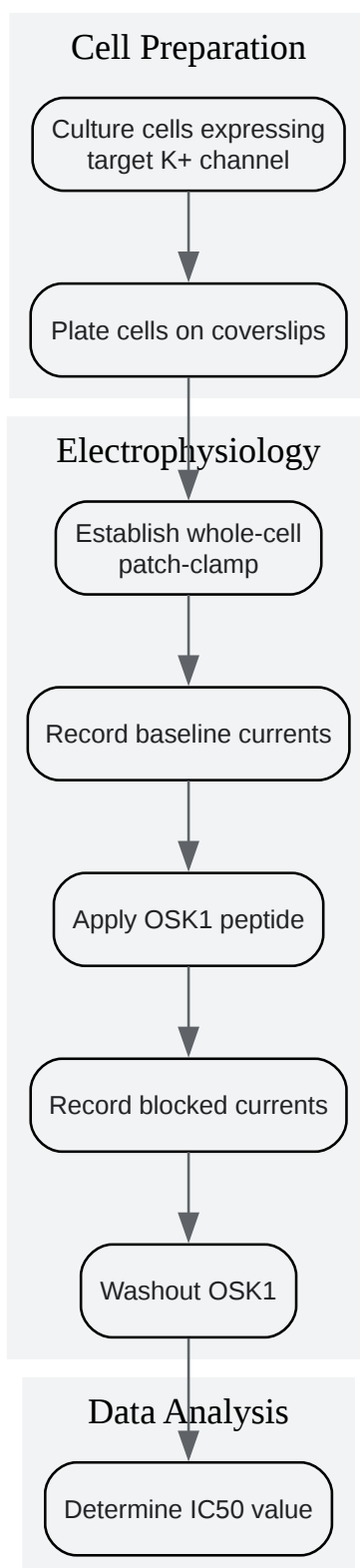
- Cells expressing the target potassium channel
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2)
- OSK1 peptide stock solution
- Patch-clamp rig with amplifier and data acquisition system

Procedure:

- Culture cells expressing the target potassium channel on glass coverslips.
- Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.
- Establish a whole-cell patch-clamp configuration on a single cell.

- Apply a voltage-step protocol to elicit potassium currents. For Kv1.3, a depolarizing step from a holding potential of -80 mV to +40 mV for 200 ms can be used.
- Record baseline currents in the absence of the toxin.
- Perfuse the cell with the external solution containing the desired concentration of OSK1.
- Record currents in the presence of OSK1 until a steady-state block is achieved.
- Wash out the toxin by perfusing with the external solution to assess the reversibility of the block.
- Repeat steps 6-8 for a range of OSK1 concentrations to determine the IC₅₀ value.

Experimental Workflow: OSK1 Electrophysiology



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Workflow for electrophysiological screening of OSK1.

Part 2: OSK Transcription Factors for iPSC-Based Disease Modeling

The transcription factors Oct4, Sox2, and Klf4 (OSK) are essential for reprogramming somatic cells into induced pluripotent stem cells (iPSCs).^[2] iPSCs derived from patients with genetic diseases provide a powerful platform for studying disease mechanisms and for screening potential therapeutic compounds in a patient-specific context.^{[3][4]}

Quantitative Data: Not applicable in a tabular format for this section. Data from iPSC models is typically qualitative (phenotypic) or quantitative in the context of specific assays (e.g., protein levels, cell viability).

Experimental Protocols

This protocol outlines a general method for reprogramming patient-derived fibroblasts into iPSCs using viral vectors to deliver the OSK transcription factors.

Materials:

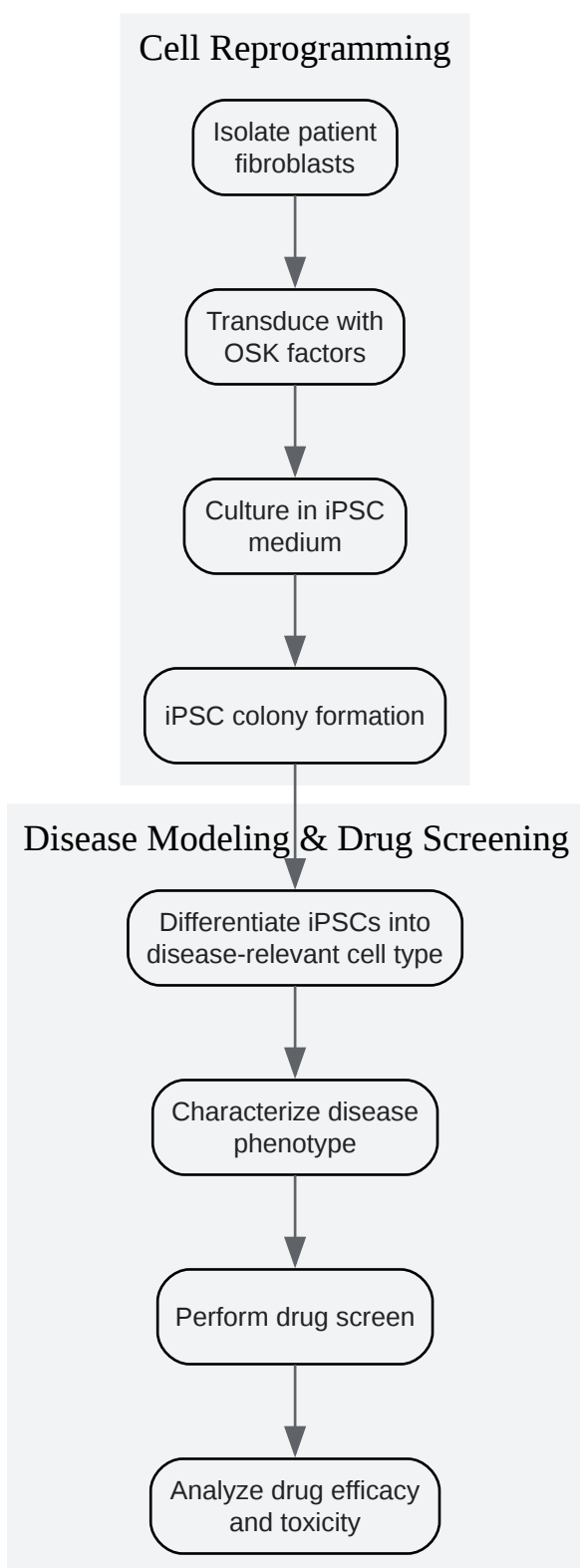
- Patient-derived fibroblasts
- Fibroblast growth medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
- Retroviral or lentiviral vectors encoding human OCT4, SOX2, and KLF4
- iPSC medium (e.g., mTeSR1 or E8 medium)
- Feeder cells (e.g., mouse embryonic fibroblasts, MEFs) or feeder-free matrix (e.g., Matrigel)
- Basic fibroblast growth factor (bFGF)

Procedure:

- Culture patient fibroblasts in fibroblast growth medium.
- On day 0, seed fibroblasts at a density of 5×10^4 cells per well of a 6-well plate.

- On day 1, transduce the fibroblasts with viral vectors encoding OCT4, SOX2, and KLF4.
- On day 2, replace the medium with fresh fibroblast growth medium.
- On day 3, passage the transduced cells onto a plate coated with feeder cells or a feeder-free matrix.
- On day 4, switch to iPSC medium supplemented with bFGF.
- Continue to culture the cells, changing the iPSC medium daily.
- Between days 15-30, iPSC colonies with embryonic stem cell-like morphology should appear.
- Manually pick and expand the iPSC colonies for characterization and downstream applications.

Experimental Workflow: iPSC Generation and Disease Modeling



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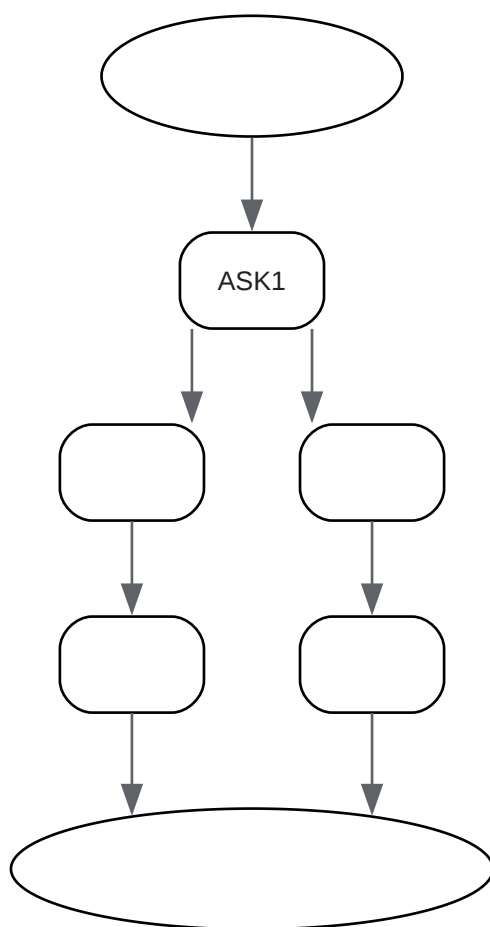
Workflow for iPSC generation and use in disease modeling.

Part 3: ASK1 and OSR1 Kinases in Disease Signaling and Drug Discovery

ASK1 and OSR1 are serine/threonine kinases that play crucial roles in cellular stress responses. Dysregulation of their signaling pathways is implicated in various diseases, including cardiovascular disorders and hypertension, making them attractive targets for drug development.[5][6][7]

Signaling Pathways

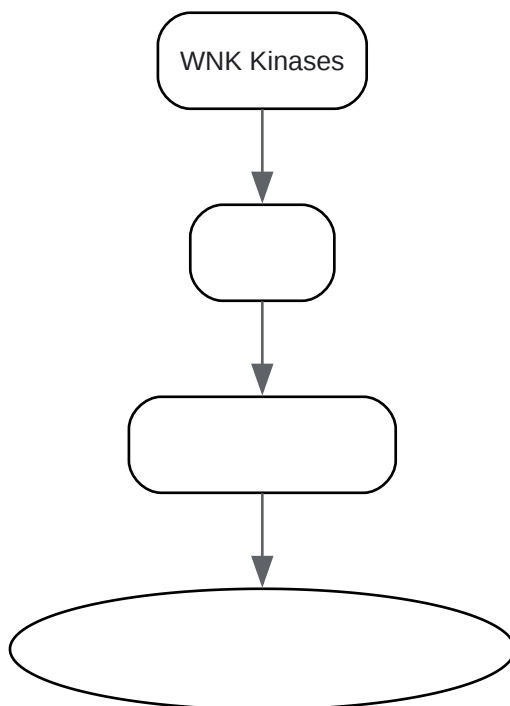
ASK1 is activated by various stress signals, such as reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF- α). [5] Activated ASK1 phosphorylates and activates downstream kinases, including MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively. [6] This cascade can lead to apoptosis, inflammation, and fibrosis.



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Simplified ASK1 signaling pathway.

OSR1 is a key component of the WNK-SPAK/OSR1 signaling pathway, which regulates ion transport and blood pressure.[7] WNK kinases phosphorylate and activate OSR1, which then phosphorylates and regulates the activity of ion co-transporters such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[7][8]



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Simplified WNK-OSR1 signaling pathway.

Quantitative Data: ASK1 Inhibitor Screening

Compound	Target	IC50 (nM)	Assay Type	Reference
GS-4997	ASK1	N/A (Clinical Stage)	N/A	[9]
ASK1-IN-1	ASK1	21 (Biochemical)	Kinase Assay	[10]
ASK1-IN-2	ASK1	32.8	Kinase Assay	[10]
ASK1-IN-6	ASK1	7 (Biochemical)	Kinase Assay	[10]

Experimental Protocols

This protocol describes a luminescent kinase assay to measure the activity of ASK1 and screen for potential inhibitors.

Materials:

- Recombinant active ASK1 enzyme
- ASK1 substrate (e.g., MKK6)
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
- Test compounds (potential inhibitors)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of the test compounds in kinase buffer.
- In a 384-well plate, add 1 µl of each test compound dilution or vehicle control.
- Add 2 µl of ASK1 enzyme solution to each well.
- Add 2 µl of a substrate/ATP mix to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.

- Add 10 μ l of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.^[11]

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